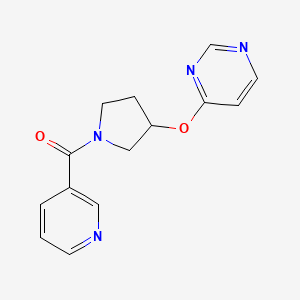

Pyridin-3-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a pyridine and a pyrimidine ring, both of which are common structures in many pharmaceuticals . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and contains two nitrogen atoms at positions 1 and 3 in the ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, a series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques like FT-IR, 1H-NMR, and 13C-NMR spectra and elemental analysis . These techniques provide information about the functional groups present in the molecule and their connectivity.Applications De Recherche Scientifique

Pharmacological Applications

- Dipeptidyl Peptidase IV Inhibitors : Compounds similar to Pyridin-3-yl(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone have been evaluated for their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are relevant for the treatment of type 2 diabetes. Studies have focused on their pharmacokinetics, metabolism, and excretion in various species, including rats, dogs, and humans, to understand their behavior in biological systems (Sharma et al., 2012).

Organic Synthesis and Chemical Properties

Synthesis of Novel Fused Chromone-Pyrimidine Hybrids : Research into the synthesis of novel compounds involving pyrimidine rings highlights the versatility of these structures in producing functional materials with potential applications in medicinal chemistry and material sciences (Sambaiah et al., 2017).

Development of Precipitation-Resistant Solution Formulations : Investigations have been conducted on developing suitable formulations for early toxicology and clinical studies of poorly water-soluble compounds, emphasizing the need for innovative approaches to enhance bioavailability and therapeutic efficacy of potential drug candidates (Burton et al., 2012).

Material Science and Catalysis

- Low-Cost Emitters with Large Stokes' Shift : Compounds containing pyridine and pyrimidine moieties have been explored for their optical properties, such as absorption and fluorescence, demonstrating their potential as low-cost materials for applications in luminescence and optoelectronics (Volpi et al., 2017).

Biological Applications

- Antimicrobial and Anticancer Activities : Organotin(IV) complexes derived from pyrrolidinyl methanone and related structures have shown promising antibacterial activities, suggesting their potential use in developing new therapeutic agents (Singh et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets such as α-amylase , vascular endothelial growth factor receptor 2 (VEGFR-2), and Platelet derived growth factor-β (PDGF-β) .

Mode of Action

Similar compounds have been reported to inhibit the action of α-amylase in the digestive tract, limiting carbohydrate breakdown and consequent glucose absorption . They may also inhibit collagen synthesis .

Biochemical Pathways

Similar compounds have been found to affect various pathways such as the carbohydrate metabolism pathway and collagen synthesis pathway .

Result of Action

Similar compounds have been reported to have various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

pyridin-3-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c19-14(11-2-1-5-15-8-11)18-7-4-12(9-18)20-13-3-6-16-10-17-13/h1-3,5-6,8,10,12H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEVYODOLYFHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B2535769.png)

![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)

![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2535786.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pivalamide](/img/structure/B2535787.png)

![6-Amino-4-(4-methylphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2535789.png)

![methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate](/img/structure/B2535791.png)